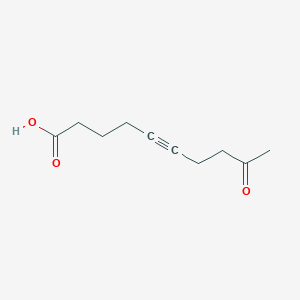

9-Oxo-5-decynoic acid

CAS No.:

Cat. No.: VC13895963

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 9-oxodec-5-ynoic acid |

| Standard InChI | InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h4-8H2,1H3,(H,12,13) |

| Standard InChI Key | JIFWHURGTHKRIE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCC#CCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

9-Oxo-5-decynoic acid belongs to the class of keto-alkynoic acids, characterized by the presence of both a ketone group () and a carbon-carbon triple bond (). The molecular structure is defined as:

This configuration confers unique reactivity, enabling participation in nucleophilic additions, oxidations, and cyclization reactions.

Key Physicochemical Parameters

While experimental data for 9-oxo-5-decynoic acid remain limited, computational and analog-based estimates provide insights into its properties :

| Property | Value |

|---|---|

| Molecular Weight | 184.21 g/mol |

| Exact Mass | 184.084 g/mol |

| LogP (Octanol-Water) | 2.17 (estimated) |

| Topological Polar Surface Area | 54.4 Ų |

| Solubility | Low in water; soluble in polar organic solvents (e.g., DMSO, ethanol) |

The compound’s low water solubility and moderate lipophilicity suggest membrane permeability, a trait exploited in its biological interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 9-oxo-5-decynoic acid is detailed in the patent US4026911A, which outlines a multi-step process optimized for yield and purity :

-

Alkylation of 2-Methyl-2-(3-butynyl)-1,3-dioxolane:

-

Reacting 2-methyl-2-(3-butynyl)-1,3-dioxolane with 1-chloro-3-iodopropane in the presence of lithium amide () in liquid ammonia forms 2-methyl-2-(7-chloro-3-heptynyl)-1,3-dioxolane.

-

Conditions: -30°C, 4-hour reaction time.

-

-

Cyanide Displacement:

-

Treating the chloro intermediate with sodium cyanide () in ethanol under reflux yields 2-methyl-2-(7-cyano-3-heptynyl)-1,3-dioxolane.

-

Key Step: Nucleophilic substitution replaces chlorine with a nitrile group.

-

-

Hydrolysis to Carboxylic Acid:

-

Basic hydrolysis (NaOH) of the nitrile intermediate produces 9-oxo-5-decynoic acid.

-

Mechanism: Conversion of to via a two-step hydrolysis (nitrile → amide → carboxylic acid).

-

Industrial-Scale Optimization

The patent emphasizes scalability through:

-

Catalyst Selection: Palladium-based catalysts (e.g., Lindlar’s catalyst) for selective hydrogenation steps.

-

Solvent Systems: Ethanol and dimethylformamide (DMF) balance reactivity and cost-efficiency.

-

Yield Improvements: Reported yields exceed 70% for critical steps, with purity >95% via distillation .

Applications in Pharmaceutical Synthesis

Prostaglandin Analogues

9-Oxo-5-decynoic acid serves as a key intermediate in synthesizing prostaglandin (PGE) analogues. The patent US4026911A describes its role in forming 2-(carbalkoxyalkenyl)-cyclopentane-1,3,4-triones, which are precursors to anti-ulcerogenic agents :

Case Study: A 1973 synthesis by Heather et al. utilized this pathway to produce PGE analogues with enhanced gastrointestinal stability compared to natural prostaglandins .

Anti-Ulcer Agents

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The alkyne group in 9-oxo-5-decynoic acid facilitates covalent interactions with enzyme active sites. For example:

-

DNA Topoisomerase I (Topo I): The compound’s planar structure intercalates into DNA-Topo I complexes, stabilizing cleavage intermediates and inducing replication stress .

-

HIV-1 Reverse Transcriptase: Structural analogs (e.g., THY-ALK-TMC) derived from 9-oxo-5-decynoic acid show inhibitory activity () by binding to the non-nucleoside inhibitor pocket .

Autophagy Induction

In A549 lung cancer cells, 9-oxo-5-decynoic acid derivatives induce autophagy rather than apoptosis, as evidenced by LC3-II accumulation and caspase-3/7 inactivity . This pathway selectivity minimizes off-target toxicity in normal cells.

Comparative Analysis with Structural Analogs

9-Decenoic Acid vs. 9-Oxo-5-decynoic Acid

| Property | 9-Decenoic Acid | 9-Oxo-5-decynoic Acid |

|---|---|---|

| Functional Groups | Double bond (C9-C10), carboxylic acid | Triple bond (C5-C6), ketone (C9), carboxylic acid |

| Reactivity | Electrophilic addition | Nucleophilic addition, cyclization |

| Biological Activity | Antimicrobial | Anticancer, enzyme inhibition |

The triple bond in 9-oxo-5-decynoic acid enhances its electrophilicity, enabling Michael additions and cycloadditions inaccessible to unsaturated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume